3-Methyl-3-pyrazolin-5-one 3-Methyl-3-pyrazolin-5-one
Brand Name: Vulcanchem
CAS No.: 145091-87-8
VCID: VC21281277
InChI: InChI=1S/C4H6N2O/c1-3-2-4(7)6-5-3/h2H,1H3,(H2,5,6,7)
SMILES: CC1=CC(=O)NN1
Molecular Formula: C4H6N2O
Molecular Weight: 98.1 g/mol

3-Methyl-3-pyrazolin-5-one

CAS No.: 145091-87-8

Cat. No.: VC21281277

Molecular Formula: C4H6N2O

Molecular Weight: 98.1 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-3-pyrazolin-5-one - 145091-87-8

Specification

CAS No. 145091-87-8
Molecular Formula C4H6N2O
Molecular Weight 98.1 g/mol
IUPAC Name 5-methyl-1,2-dihydropyrazol-3-one
Standard InChI InChI=1S/C4H6N2O/c1-3-2-4(7)6-5-3/h2H,1H3,(H2,5,6,7)
Standard InChI Key WGVHNCAJPFIFCR-UHFFFAOYSA-N
SMILES CC1=CC(=O)NN1
Canonical SMILES CC1=CC(=O)NN1

Introduction

Structural and Physicochemical Properties

Molecular Architecture

3-Methyl-3-pyrazolin-5-one exists in tautomeric equilibrium between its keto (3-methyl-3-pyrazolin-5-one) and enol (5-methyl-1H-pyrazol-3-ol) forms. X-ray crystallography confirms the keto form predominates in the solid state, stabilized by intramolecular hydrogen bonding . The planar heterocyclic ring system facilitates π-π stacking interactions, influencing its reactivity and crystallinity.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular Weight98.10 g/mol
Melting Point223–225°C
Density1.3 g/cm³
Boiling Point309.7°C at 760 mmHg
pKa9.04 ± 0.70
Solubility in Methanol25 mg/mL

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most efficient route involves the condensation of ethyl acetoacetate with methyl hydrazine under solvent-free conditions at 0–78°C for 1–16 hours, achieving yields of 66–100%. This method minimizes environmental impact by eliminating organic solvents and reducing waste. Alternative protocols employ ethanol or methanol as solvents, though these require longer reaction times and post-synthesis purification .

Industrial Manufacturing

Large-scale production utilizes continuous-flow reactors with in-line crystallization to enhance purity and throughput. Process optimization focuses on temperature control (maintained at 25–50°C) and catalytic efficiency, often employing sodium acetate to accelerate cyclization . Post-synthetic purification via recrystallization from diluted ethanol ensures pharmaceutical-grade material .

Chemical Reactivity and Derivative Formation

Oxidation and Reduction Pathways

Treatment with hydrogen peroxide or potassium permanganate oxidizes the pyrazolinone ring to form carboxylated derivatives, while sodium borohydride reduces the carbonyl group to yield pyrazolidine analogs. These reactions are pivotal for generating intermediates in anticoagulant and anti-inflammatory drug synthesis.

Substitution Reactions

Electrophilic substitution at the N1 and C4 positions using alkyl/aryl halides produces derivatives with enhanced bioactivity. For example, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), synthesized via phenylhydrazine condensation, exhibits potent free radical scavenging activity .

Table 2: Representative Derivatives and Applications

DerivativeSynthesis RouteApplication
EdaravonePhenylhydrazine condensationNeuroprotection in stroke
5-AminopyrazoloneAmmonia substitutionAntimalarial agents
4-Nitro-pyrazolinoneNitrationAnticancer lead compounds

Pharmacological and Biological Activities

Cytotoxic and Antiparasitic Effects

In vitro studies demonstrate dose-dependent cytotoxicity against colorectal RKO carcinoma cells (IC₅₀ = 18 µM), likely through ROS-mediated apoptosis. Against Leishmania aethiopica and Plasmodium berghei, the compound reduces parasite viability by 80–90% at 50 µM, attributed to inhibition of trypanothione reductase.

Antioxidant Mechanisms

Edaravone, the most clinically significant derivative, quenches hydroxyl radicals (- OH) and peroxynitrite (ONOO⁻), attenuating lipid peroxidation in endothelial cells . This action underlies its FDA approval for acute ischemic stroke and investigational use in myocardial infarction .

Analytical Characterization

Spectroscopic Techniques

  • IR Spectroscopy: Strong absorption at 1680 cm⁻¹ confirms the carbonyl group .

  • ¹H NMR: Singlets at δ 2.35 (C3-methyl) and δ 10.2 (N-H) verify tautomeric structure .

  • Mass Spectrometry: Base peak at m/z 98 corresponds to the molecular ion [M]⁺.

Quality Control

HPLC methods using C18 columns (acetonitrile/water mobile phase) achieve >99% purity, critical for pharmaceutical applications .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to anticoagulants (e.g., phenylbutazone) and anticonvulsants. Its imine derivatives show promise as kinase inhibitors in oncology pipelines .

Material Science

Incorporation into metal-organic frameworks (MOFs) enhances catalytic activity in cross-coupling reactions, leveraging the pyrazolone ring’s electron-deficient nature .

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